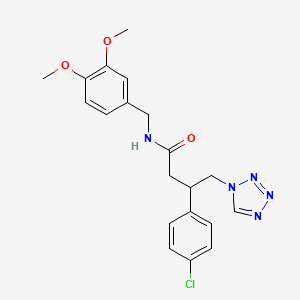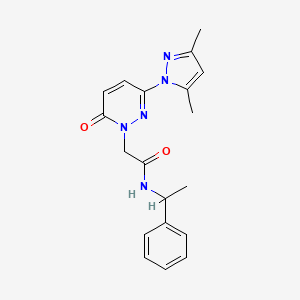![molecular formula C16H22N4O3S B12168853 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12168853.png)
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group attached to a dihydropyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydropyridazinone derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum (ER) stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.
Pyridazinone derivatives: Compounds with similar dihydropyridazinone cores are studied for their potential therapeutic applications.
Uniqueness
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C16H22N4O3S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H22N4O3S/c1-24(22,23)19-11-9-18(10-12-19)13-20-16(21)8-7-15(17-20)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI-Schlüssel |
RABJTVKIDAAWCR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)CCC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12168787.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168789.png)
![4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12168803.png)
![2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12168814.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168816.png)
![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12168817.png)

![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12168823.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12168837.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)

![4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B12168858.png)
![3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12168859.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide](/img/structure/B12168863.png)
